

"tetrahydroxyquinone chemical and physical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrahydroxyquinone

Cat. No.: B1258521

[Get Quote](#)

Tetrahydroxyquinone: A Comprehensive Technical Guide

Abstract: This document provides an in-depth technical overview of the chemical and physical properties of tetrahydroxy-1,4-benzoquinone (THQ). It is intended for researchers, scientists, and professionals in drug development. This guide covers its structural and chemical identifiers, physical and spectroscopic properties, stability, reactivity, and key experimental methodologies. The information is presented with quantitative data summarized in tables and logical workflows visualized using diagrams to facilitate a comprehensive understanding of this redox-active compound.

Chemical Properties and Identifiers

Tetrahydroxy-1,4-benzoquinone, also known as tetroquinone or THBQ, is an organic compound with the chemical formula $C_6H_4O_6$.^[1] Its structure consists of a cyclohexadiene ring substituted with four hydroxyl groups and two ketone groups at the para positions (1 and 4).^[1] It is classified as a hydroxybenzoquinone.^{[2][3]} Like many phenols, THQ is acidic and can deprotonate from its hydroxyl groups to form various anions.^[1]

Table 1: Chemical Identifiers of **Tetrahydroxyquinone**

Identifier	Value
IUPAC Name	2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione [1] [3]
CAS Number	319-89-1 [1] [2] [3] [4] [5] [6]
Molecular Formula	C ₆ H ₄ O ₆ [1] [2] [4] [5] [6] [7] [8]
Molecular Weight	172.09 g/mol [1] [3] [4] [5] [8]
ChEBI ID	CHEBI:137472 [1] [3]
PubChem CID	5424 [1] [3] [7]
SMILES	O=C(C(O)=C1O)C(O)=C(O)C1=O [1] [4]

| InChIKey | DGQOCLATAPFASR-UHFFFAOYSA-N[\[4\]](#)[\[8\]](#) |

Physical Properties

Tetrahydroxyquinone typically appears as blue-black or light brown to black crystals.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#) It can crystallize as a dihydrate (C₆O₂(OH)₄·2H₂O) which presents as glistening, non-conducting crystals.[\[1\]](#) In aqueous solutions, it imparts a light red color.[\[1\]](#)

Table 2: Physical Properties of **Tetrahydroxyquinone**

Property	Value
Appearance	Blue-black crystals; Light brown to black solid [1] [5] [6] [9]
Melting Point	>300 °C [6] [7] [10] (some sources report ~280°C [2] [11])
Boiling Point	370.6 °C at 760 mmHg [1] [7]
Density	2.609 g/cm ³ [1] [7]
Flash Point	192.1 °C [1] [7]
pKa	2.52 (Predicted) [2] [11]

| Refractive Index | 2.023 (Estimate)[\[2\]](#)[\[6\]](#)[\[7\]](#) |

Table 3: Solubility of **Tetrahydroxyquinone**

Solvent	Solubility
Water	Slightly soluble in cold water [1] [6] [9]
PBS (pH 7.2)	1 mg/mL [2] [4] [11]
DMSO	Slightly soluble; 100 mg/mL (requires ultrasonic treatment) [2] [4] [5] [11]
DMF	Slightly soluble [2] [4] [11]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.5 mg/mL [5]

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[\[5\]](#) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **tetrahydroxyquinone**.

Table 4: Spectroscopic Data for **Tetrahydroxyquinone**

Technique	Wavelength / Shift	Solvent / Conditions
UV-Vis (λ _{max})	312 nm [4]	Methanol [12]
¹³ C NMR	Data available [13]	-
¹ H NMR	Data available [13]	-
IR Spectroscopy	Data available [8] [13]	-

| Mass Spectrometry | Data available[\[8\]](#)[\[13\]](#) | - |

Stability and Reactivity

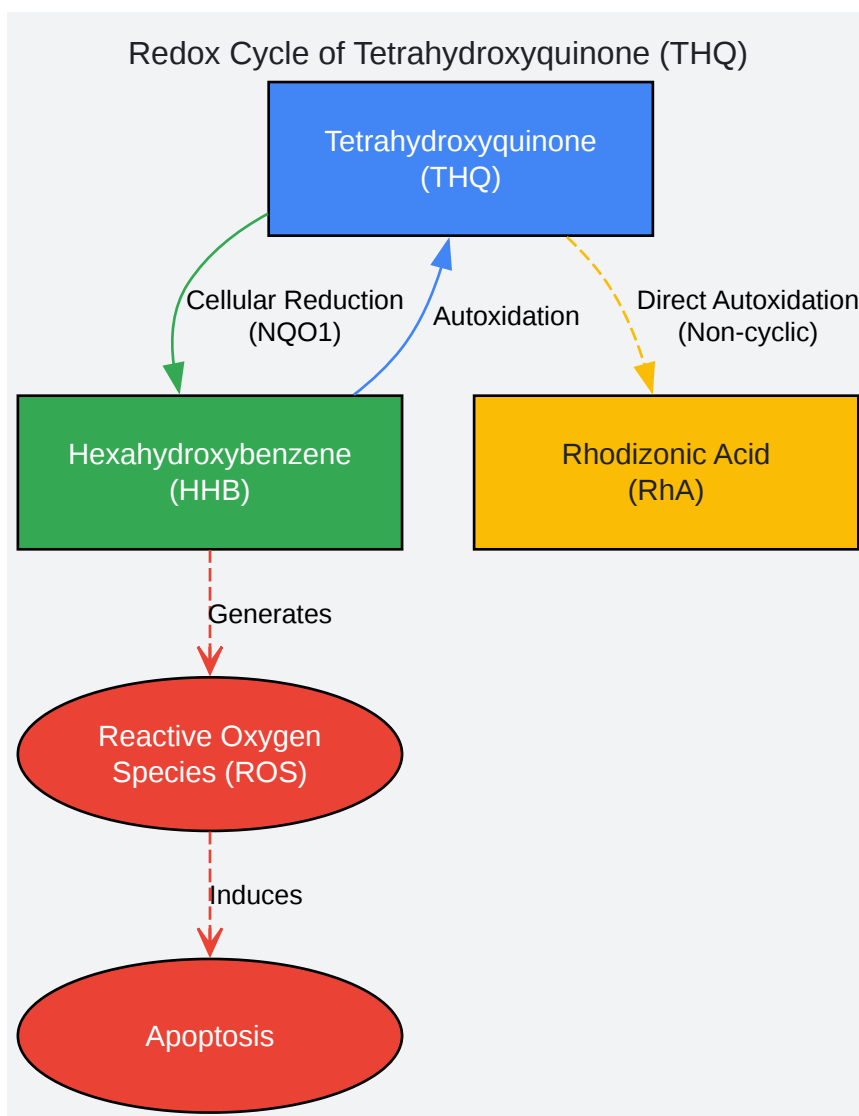
Tetrahydroxyquinone is stable under normal temperatures and pressures.[2][6] It is incompatible with strong oxidizing agents and strong bases.[2][6] Conditions to avoid include exposure to incompatible materials, dust generation, and excess heat.[6] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[6] Its lithium salt, $\text{Li}_4\text{C}_6\text{O}_6$, is stable up to approximately 450 °C in the absence of oxygen.[1]

Redox Behavior and Biological Activity

Tetrahydroxyquinone is a highly redox-active molecule.[4][6][14] It can participate in a redox cycle with its semiquinone radicals, leading to the formation of Reactive Oxygen Species (ROS).[5][6][14][15] This property is central to its biological activity.

The generation of ROS is believed to occur through a redox cycle where THQ is first reduced by cellular enzymes like NADPH-quinone-oxidoreductase (NQO1) to hexahydroxybenzene (HHB).[14] HHB then undergoes autoxidation back to THQ, generating ROS in the process.[14] This continuous cycle produces sufficient ROS to trigger apoptosis.[14] In contrast, the direct autoxidation of THQ to rhodizonic acid (RhA) does not sustain a redox cycle, as RhA is not readily reduced back to THQ.[14] This explains why freshly prepared THQ solutions are cytotoxic, while aged solutions containing RhA are not.[14]

This ROS-generating capability allows THQ to induce apoptosis in cancer cells, such as HL-60 leukemia cells, at concentrations as low as 25 μM . [4][5] The apoptotic mechanism involves the release of cytochrome c from mitochondria, activation of caspase 3, DNA fragmentation, and exposure of phosphatidylserine.[5]



[Click to download full resolution via product page](#)

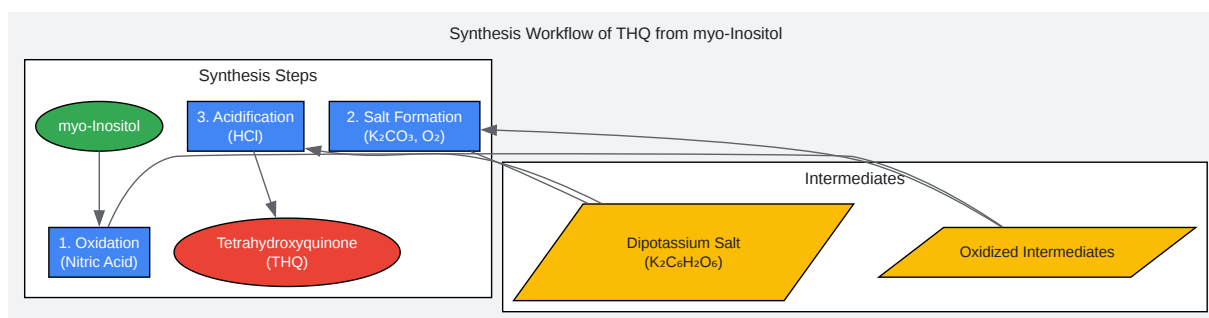
Caption: Redox cycle of THQ leading to ROS generation and apoptosis.

Synthesis and Experimental Protocols

Tetrahydroxyquinone can be synthesized from readily available starting materials such as glyoxal or myo-inositol, a compound widely found in plants.[1] A common laboratory-scale synthesis involves the oxidation of inositol.

Experimental Protocol: Synthesis from myo-Inositol

- **Oxidation:** myo-Inositol is oxidized using nitric acid. This step converts the cyclic polyol into an intermediate product.
- **Salt Formation:** The resulting product is treated with potassium carbonate in the presence of oxygen. This reaction yields the dark purple, insoluble dipotassium salt of **tetrahydroxyquinone** ($K_2C_6H_2O_6$).^[1]
- **Acidification:** The dipotassium salt is then reacted with hydrochloric acid. This acidification step protonates the anion to produce the final **tetrahydroxyquinone** product in good yield.^[1]
- **Purification:** The crude product can be purified by crystallization, often yielding the dihydrate form.



[Click to download full resolution via product page](#)

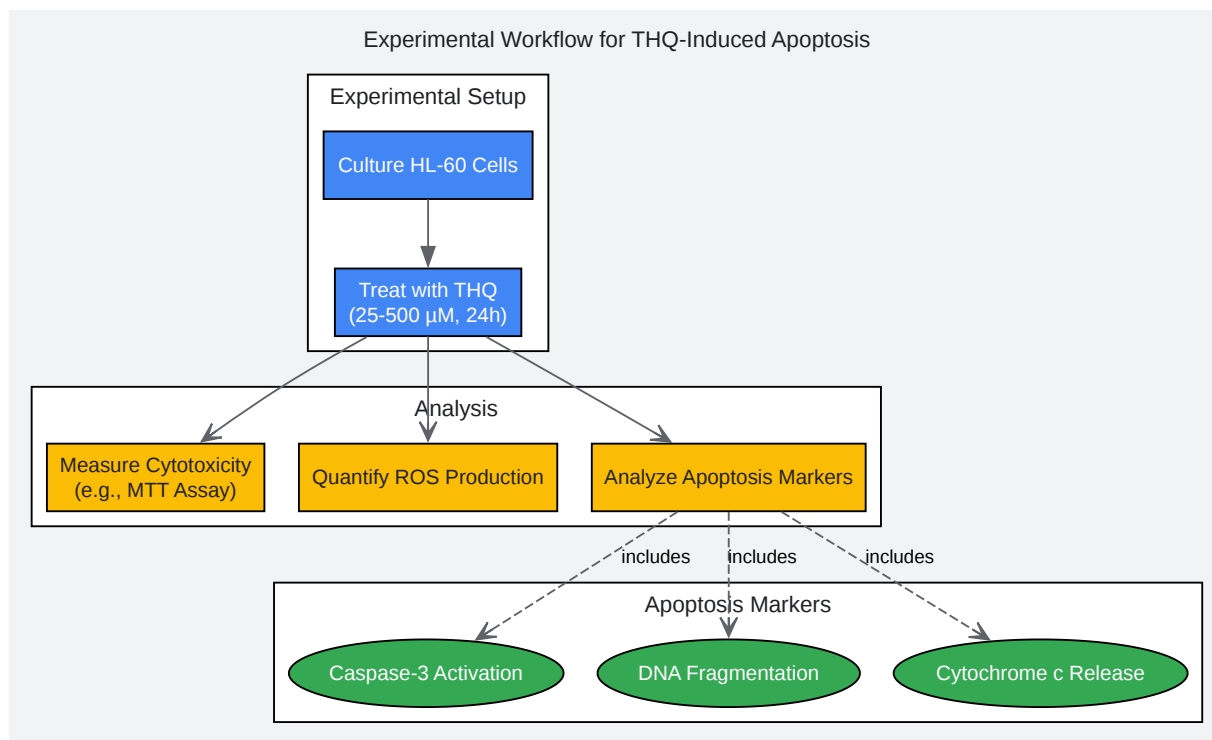
Caption: Simplified workflow for the synthesis of THQ from myo-inositol.

The pro-apoptotic activity of **tetrahydroxyquinone** can be evaluated in cancer cell lines like HL-60.

Experimental Protocol: Induction of Apoptosis in HL-60 Cells

- **Cell Culture:** HL-60 human leukemia cells are cultured in appropriate media and conditions.

- Treatment: Cells are treated with varying concentrations of freshly prepared **tetrahydroquinone** (e.g., 25-500 μ M) for a specified duration (e.g., 24 hours).[5]
- Cytotoxicity Assessment: Cell viability is measured using standard assays such as MTT, phosphatase activity, or total protein content to determine the IC₅₀ value.[5]
- ROS Detection: Intracellular ROS production is quantified using fluorescent probes like DCFH-DA.
- Apoptosis Analysis:
 - Caspase-3 Activation: Caspase-3 activity is measured using a fluorometric or colorimetric assay.[5]
 - DNA Fragmentation: Apoptotic DNA laddering is visualized by agarose gel electrophoresis. [5]
 - Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is detected via Western blotting or ELISA.[5]
 - Phosphatidylserine Exposure: Annexin V/Propidium Iodide staining followed by flow cytometry is used to quantify apoptotic and necrotic cells.[5]



[Click to download full resolution via product page](#)

Caption: Workflow for assessing THQ's pro-apoptotic effects on HL-60 cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrahydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 2. Tetrahydroxyquinone | 319-89-1 [chemicalbook.com]

- 3. Tetrahydroxy-p-benzoquinone | C₆H₄O₆ | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tetrahydroxyquinone | CAS#:319-89-1 | Chemsrcc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Tetroquinone [webbook.nist.gov]
- 9. 319-89-1 CAS | TETRAHYDROXY-p-BENZOQUINONE | Laboratory Chemicals | Article No. 06220 [lobachemie.com]
- 10. Tetrahydroxy-1,4-quinone 99 123334-16-7 [sigmaaldrich.com]
- 11. Tetrahydroxyquinone | 319-89-1 [amp.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Tetrahydroxyquinone(319-89-1) 13C NMR spectrum [chemicalbook.com]
- 14. The role of tetrahydroxyquinone solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydroxyquinone | Reactive Oxygen Species | TargetMol [targetmol.com]
- To cite this document: BenchChem. ["tetrahydroxyquinone chemical and physical properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258521#tetrahydroxyquinone-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com